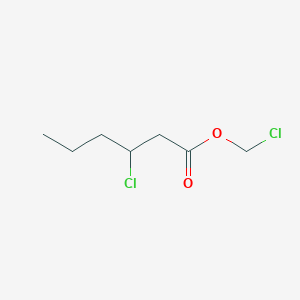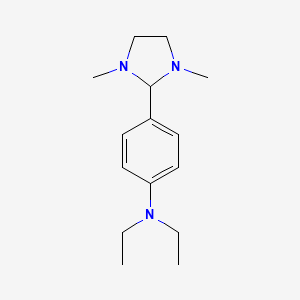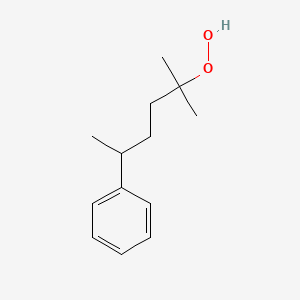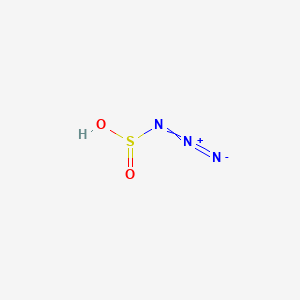
1-(4-Bromobutyl)-2-ethenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobutyl)-2-ethenylbenzene is an organic compound characterized by a benzene ring substituted with a 4-bromobutyl group and an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)-2-ethenylbenzene can be synthesized through a multi-step process. One common method involves the bromination of butylbenzene to introduce the bromine atom at the desired position. This is followed by a Heck reaction to introduce the ethenyl group. The reaction conditions typically involve the use of palladium catalysts and bases such as triethylamine under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromobutyl)-2-ethenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: The ethenyl group can be reduced to an ethyl group using hydrogenation catalysts.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: m-Chloroperbenzoic acid or osmium tetroxide in the presence of co-oxidants.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed:
Substitution: Formation of 1-(4-substituted butyl)-2-ethenylbenzene derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 1-(4-bromobutyl)-2-ethylbenzene.
Applications De Recherche Scientifique
1-(4-Bromobutyl)-2-ethenylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a building block in drug design and synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(4-Bromobutyl)-2-ethenylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through an SN2 mechanism. In oxidation reactions, the ethenyl group is converted to an epoxide or diol via electrophilic addition .
Molecular Targets and Pathways:
Substitution Reactions: Target the bromine atom for nucleophilic attack.
Oxidation Reactions: Target the double bond for electrophilic addition.
Comparaison Avec Des Composés Similaires
1-(4-Bromobutyl)-2-ethenylbenzene can be compared with other similar compounds such as:
1-(4-Bromobutyl)-benzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
1-(4-Bromobutyl)-2-methylbenzene: Contains a methyl group instead of an ethenyl group, affecting its reactivity and applications.
Uniqueness: The presence of both a bromobutyl and an ethenyl group in this compound provides unique reactivity and versatility in organic synthesis, making it a valuable compound for various applications .
Propriétés
| 83729-54-8 | |
Formule moléculaire |
C12H15Br |
Poids moléculaire |
239.15 g/mol |
Nom IUPAC |
1-(4-bromobutyl)-2-ethenylbenzene |
InChI |
InChI=1S/C12H15Br/c1-2-11-7-3-4-8-12(11)9-5-6-10-13/h2-4,7-8H,1,5-6,9-10H2 |
Clé InChI |
CCRVLYVLOUAXNZ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)


![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
